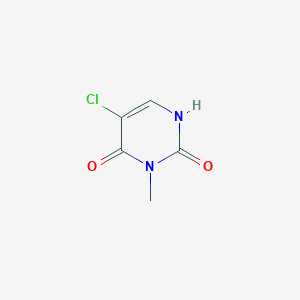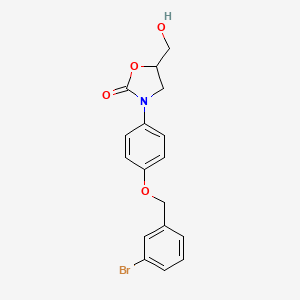![molecular formula C22H15N3OS B12915646 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-41-7](/img/structure/B12915646.png)
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Anti-Cancer Research: Studies have indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for anti-cancer drug development.
Anti-Infective Agents: The compound has demonstrated antibacterial and antifungal activities, suggesting its potential use in developing new anti-infective agents.
Mechanism of Action
The mechanism of action of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and mood disorders .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds also exhibit monoamine oxidase inhibitory activity and have been studied for their potential therapeutic applications.
Thiazole-based pyrazoles: These compounds have shown anti-infective and anti-cancer properties similar to 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one.
Uniqueness
This compound is unique due to its specific structural features that confer distinct biological activities. The fusion of the quinazolinone and benzothiazole moieties provides a versatile scaffold for the development of novel therapeutic agents with diverse pharmacological properties.
Properties
CAS No. |
82450-41-7 |
|---|---|
Molecular Formula |
C22H15N3OS |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(5-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c1-14-11-12-19-18(13-14)24-22(27-19)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChI Key |
RXMKKAQWFNJEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
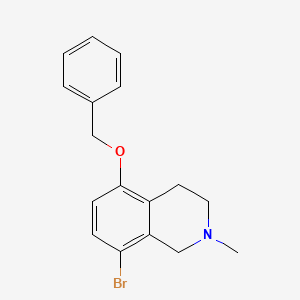
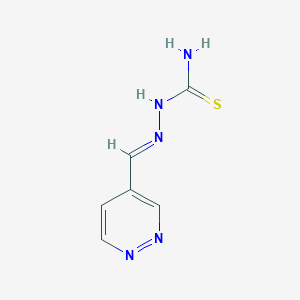

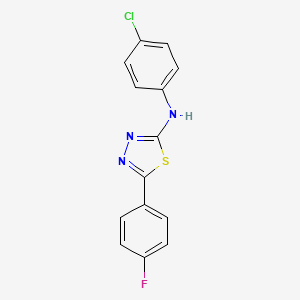
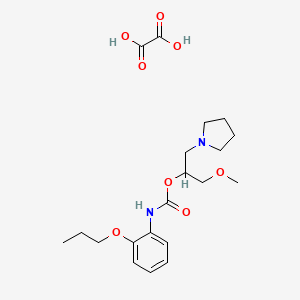
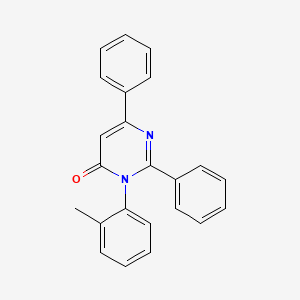



![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
